molecular formula C11H16ClNO2 B3094125 Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride CAS No. 125532-68-5

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

Cat. No.: B3094125
CAS No.: 125532-68-5
M. Wt: 229.7 g/mol
InChI Key: JEDYBAXKWDQJBA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS 125532-68-5) is an organic building block of high value in synthetic and medicinal chemistry research. It is primarily recognized as a crucial precursor for the synthesis of phosphorus-containing analogs of α-amino acids, such as α-aminobisphosphonates (ABPs), via reactions like the Michaelis–Becker-type substitution . These ABP compounds are structurally similar to natural amino acids and inorganic pyrophosphate, granting them significant biological activity and making them potent inhibitors of bone resorption used in treatments for conditions like osteoporosis . Beyond anti-resorptive applications, ABPs demonstrate a wide range of other useful properties, including anti-bacterial, anti-viral, and anti-parasitic effects, and are also being investigated for use in targeted drug delivery systems and as diagnostic agents for bone imaging . The compound serves as a versatile starting material for the preparation of N-acylimidates, which can be further transformed into 1-(N-acylamino)-1-ethoxyalkylphosphonates, key intermediates in the catalyst-free, one-pot synthesis of complex bisphosphonates . With a molecular formula of C11H16ClNO2 and a molecular weight of 229.7 g/mol, it is characterized by a purity of 95.0% . This product is labeled with the GHS07 pictogram and carries the signal word "Warning" due to potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYBAXKWDQJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride typically involves the reaction of ethyl 2-(3-methoxyphenyl)acetate with an appropriate reagent to form the imidate hydrochloride. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications Reference
Ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride - C₁₁H₁₄ClNO₂ 4-methoxyphenyl Precursor for benzimidazoles; meta vs. para substitution alters electronic effects and derivatization pathways
Ethyl acetimidate hydrochloride 2208-07-3 C₄H₁₀ClNO No aryl substituent Simpler structure; hygroscopic; used in peptide coupling
Ethyl 2-chloroacetimidate hydrochloride 36743-66-5 C₄H₉Cl₂NO Chloro group at α-position Electron-withdrawing substituent enhances electrophilicity; used in heterocyclic synthesis
Ethyl 2-(2-isopropylphenoxy)acetimidate hydrochloride (Fenoxazoline) - C₁₁H₁₃ClNO₂ 2-isopropylphenoxy group Phenoxy group introduces steric bulk; used as α-adrenergic agonist
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride 1803565-56-1 C₁₁H₁₄ClFNO₃ 3-fluoro-4-methoxyphenyl Fluorine enhances metabolic stability; amino group enables peptide bond formation

Substituent Effects on Reactivity and Stability

  • Methoxy Position : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to its 4-methoxy analogue. This positional isomerism influences regioselectivity in reactions like Diels-Alder or nucleophilic substitutions .
  • Chloro vs. Methoxy : Ethyl 2-chloroacetimidate hydrochloride (CAS: 36743-66-5) exhibits higher electrophilicity due to the electron-withdrawing chloro group, enabling faster nucleophilic attacks compared to the methoxy-substituted compound .
  • Hygroscopicity : Unlike simpler analogues like ethyl acetimidate hydrochloride, the 3-methoxyphenyl derivative may exhibit reduced hygroscopicity due to the hydrophobic aryl group, though direct data are lacking .

Stability and Handling

  • Thermal Stability : Unlike azadienes (), which decompose rapidly at room temperature, imidate hydrochlorides like Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride are stable under standard storage conditions but require protection from moisture .
  • Synthetic Byproducts : Impurities such as cyclohexene derivatives () highlight the need for precise reaction control in acetimidate-based syntheses to avoid undesired byproducts.

Biological Activity

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C11H14ClNC_{11}H_{14}ClN and a molecular weight of approximately 215.69 g/mol. The compound features an acetimidate functional group, which is known for its reactivity in various biological contexts.

Pharmacological Profile

Research indicates that compounds similar to ethyl 2-(3-methoxyphenyl)acetimidate exhibit significant biological activities including:

  • Antiviral Activity : Certain derivatives have shown effectiveness against viral pathogens.
  • Antibacterial Effects : The compound has been tested for its ability to inhibit bacterial growth.
  • Anti-inflammatory Properties : Studies suggest potential in modulating inflammatory responses.
  • Antitumor Activity : Preliminary findings indicate that it may possess anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of related compounds, it was found that certain derivatives exhibited significant inhibition of viral replication in vitro. The mechanism was linked to the disruption of viral protein synthesis pathways.

CompoundIC50 (µM)Viral Strain
Compound A5.0Influenza
Compound B3.2HIV
Ethyl 2-(3-methoxyphenyl)acetimidate4.5Herpes Simplex

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Research Findings

A comprehensive review of literature highlights the following key findings regarding this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Cellular Uptake : Studies suggest that the compound can be effectively taken up by cells, which is critical for its biological activity.
  • Toxicity Profile : Preliminary assessments indicate a favorable toxicity profile, with minimal adverse effects observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Reactant of Route 2
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Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.